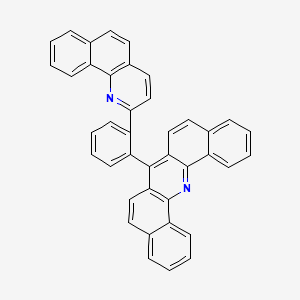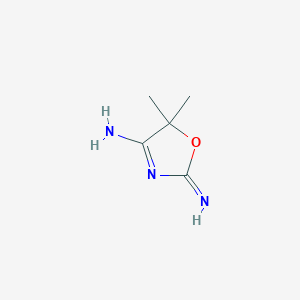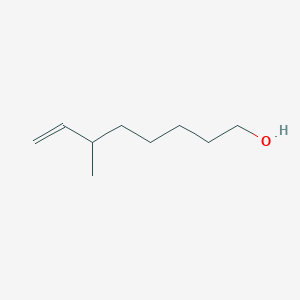
6-Methyloct-7-EN-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyloct-7-en-1-ol is an organic compound with the molecular formula C9H18O. It is a type of alcohol characterized by the presence of a double bond between the seventh and eighth carbon atoms and a hydroxyl group attached to the first carbon atom. This compound is often used in various chemical and industrial applications due to its unique structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
6-Methyloct-7-en-1-ol can be synthesized through several methods. One common approach involves the coupling of methallyl chloride with a Grignard reagent derived from the corresponding ether of 5-bromopentan-1-ol. This reaction produces the tetrahydropyran-2-yl ether of 7-methyloct-7-en-1-ol, which can then be subjected to ozonolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
6-Methyloct-7-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or ketones.
Reduction: The double bond can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: 6-Methyloct-7-enal (an aldehyde) or 6-Methyloct-7-en-2-one (a ketone).
Reduction: 6-Methyloctan-1-ol (a saturated alcohol).
Substitution: 6-Methyloct-7-en-1-chloride.
Aplicaciones Científicas De Investigación
6-Methyloct-7-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological processes and as a pheromone analog.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of 6-Methyloct-7-en-1-ol involves its interaction with specific molecular targets. In biological systems, it may act on olfactory receptors, influencing behavior and communication in insects. The compound’s double bond and hydroxyl group play crucial roles in its reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
3,7-Dimethyloct-6-en-1-ol: Another alcohol with a similar structure but different substitution pattern.
6-Methyloct-1-en-7-yne: Contains a triple bond instead of a double bond.
2,4,7-Trimethyloct-6-en-1-ol: A fragrance ingredient with a similar backbone but additional methyl groups.
Uniqueness
6-Methyloct-7-en-1-ol is unique due to its specific placement of the double bond and hydroxyl group, which confer distinct chemical properties and reactivity. This makes it valuable in various applications, particularly in the synthesis of specialized organic compounds and as a research tool in studying biological processes.
Propiedades
Número CAS |
36727-36-3 |
|---|---|
Fórmula molecular |
C9H18O |
Peso molecular |
142.24 g/mol |
Nombre IUPAC |
6-methyloct-7-en-1-ol |
InChI |
InChI=1S/C9H18O/c1-3-9(2)7-5-4-6-8-10/h3,9-10H,1,4-8H2,2H3 |
Clave InChI |
PSMYVXFLNIFZND-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCCCO)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



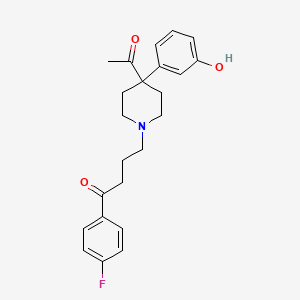
![(E)-1-[4-(Hexyloxy)phenyl]-N-(4-propylphenyl)methanimine](/img/structure/B14679842.png)

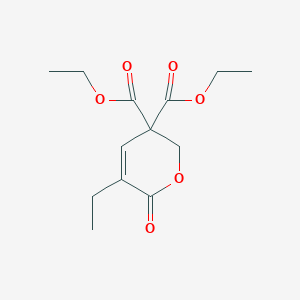

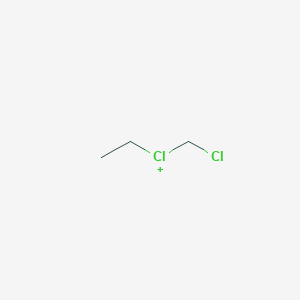
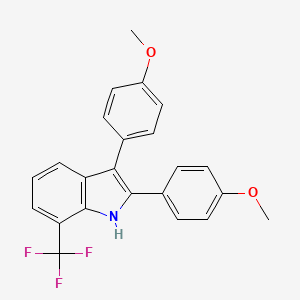

![(11-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl)methyl carbamate](/img/structure/B14679874.png)
